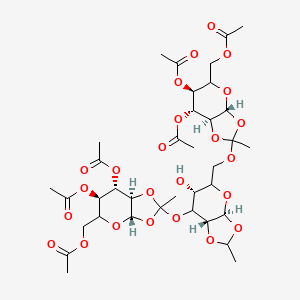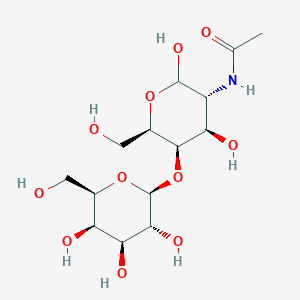
D-Erythrose 4-phosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Erythrose 4-phosphate (sodium): is a sodium salt of the simple sugar erythrose. It is an important intermediate in various biochemical pathways, including the pentose phosphate pathway and the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan . The compound has the molecular formula C4H10NaO7P and a molecular weight of 224.08 g/mol .
Scientific Research Applications
D-Erythrose 4-phosphate (sodium) is widely used in scientific research due to its role as an intermediate in several biochemical pathways . Some of its applications include:
Mechanism of Action
Target of Action
D-Erythrose 4-phosphate sodium salt primarily targets enzymes such as 2-dehydro-3-deoxyphosphooctonate aldolase , glucose-6-phosphate isomerase , and phospho-2-dehydro-3-deoxyheptonate aldolase . These enzymes play crucial roles in various biochemical pathways, including the shikimate pathway and the pentose phosphate pathway.
Mode of Action
This compound interacts with its targets by serving as a substrate for these enzymes. It is involved in the catalysis of reactions that lead to the formation of important intermediates in various biochemical pathways .
Biochemical Pathways
This compound is an intermediate in the pentose phosphate pathway and plays a significant role in the biosynthesis of phenylalanine, tyrosine, tryptophan, and the metabolism of vitamin B6 . It is also involved in the shikimate pathway , which is essential for the synthesis of aromatic amino acids in microorganisms and plants .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
The action of this compound results in the production of important biochemical intermediates. These intermediates are crucial for various cellular processes, including the synthesis of amino acids and the metabolism of certain vitamins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be stable under normal temperatures . Direct contact with the compound should be avoided due to its potential irritant properties .
Safety and Hazards
In case of skin contact with D-Erythrose 4-phosphate sodium salt, it is advised to take off immediately all contaminated clothing and rinse skin with water . If inhaled, move the victim into fresh air . If swallowed, rinse mouth with water and do not induce vomiting . It is recommended to use personal protective equipment and wear chemical impermeable gloves .
Future Directions
D-Erythrose 4-phosphate sodium salt is used for R&D purposes . It is a key part of the pentose phosphate pathway and acts as an intermediate not only for pentose phosphate, but for phenylalanine, tyrosine, tryptophan, and vitamin B6 metabolism as well . This suggests potential future directions in the study of these metabolic pathways.
Biochemical Analysis
Biochemical Properties
D-Erythrose 4-phosphate sodium salt interacts with several enzymes, proteins, and other biomolecules. It is used as a substrate to identify, differentiate and characterize 2-keto-3-deoxy-6-phosphogalactonate (KDPGal) aldolase(s) and 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAH7P) synthase(s) that initiate the shikimate pathway in microorganisms and plants . It may also be used as a substrate to identify, differentiate and characterize glyceraldehyde-3-phosphate dehydrogenase(s) (GAPDH) involved in surface antigen and virulence factor development in pathogenic microorganisms .
Cellular Effects
This compound influences cell function by participating in various biochemical reactions. It plays a crucial role in the pentose phosphate pathway, which is essential for the production of NADPH and ribose 5-phosphate . NADPH is a critical cofactor for many enzymatic reactions, and ribose 5-phosphate is a key component of nucleotides and nucleic acids.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with various enzymes. For instance, it serves as a substrate for the enzyme DAHP synthase, which catalyzes the first step of the shikimate pathway . This reaction results in the formation of 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP), a precursor for the biosynthesis of aromatic amino acids .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is an intermediate in the pentose phosphate pathway, as well as the biosynthesis of phenylalanine, tyrosine, tryptophan and metabolism of vitamin B6 .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Erythrose 4-phosphate (sodium) can be synthesized from erythritol through a series of enzymatic reactions involving three isomerases . The process involves the conversion of erythritol to D-erythrose 4-phosphate, which is then converted to its sodium salt form.
Industrial Production Methods: Industrial production of D-erythrose 4-phosphate (sodium) typically involves the use of biocatalysts to facilitate the conversion of erythritol to D-erythrose 4-phosphate. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: D-Erythrose 4-phosphate (sodium) undergoes various chemical reactions, including isomerization, epimerization, and reduction .
Common Reagents and Conditions:
Isomerization and Epimerization: These reactions are catalyzed by enzymes such as transaldolase, triosephosphate isomerase, and α-glycerophosphate dehydrogenase.
Major Products:
Isomerization and Epimerization: D-erythrulose 4-phosphate and D-threose 4-phosphate.
Reduction: Erythritol and D-erythrulose 4-phosphate.
Comparison with Similar Compounds
D-Erythrose 4-phosphate (sodium) can be compared with other similar compounds such as:
D-Ribose 5-phosphate (sodium): Another important intermediate in the pentose phosphate pathway.
D-Xylulose 5-phosphate (lithium): Involved in the non-oxidative phase of the pentose phosphate pathway.
D-Sedoheptulose 7-phosphate (lithium): Plays a role in the Calvin cycle and the pentose phosphate pathway.
Uniqueness: D-Erythrose 4-phosphate (sodium) is unique due to its specific role in the biosynthesis of aromatic amino acids and its involvement in the pentose phosphate pathway . Its ability to act as a substrate for multiple enzymes makes it a versatile compound in biochemical research .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for D-Erythrose 4-phosphate sodium salt involves the conversion of D-ribose to D-erythrose 4-phosphate, followed by the addition of sodium salt to the final product.", "Starting Materials": [ "D-ribose", "Phosphoric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: D-ribose is treated with phosphoric acid to form D-ribose 5-phosphate.", "Step 2: D-ribose 5-phosphate is isomerized to D-ribulose 5-phosphate.", "Step 3: D-ribulose 5-phosphate is converted to D-xylulose 5-phosphate.", "Step 4: D-xylulose 5-phosphate is converted to D-erythrose 4-phosphate.", "Step 5: Sodium hydroxide is added to the final product to form D-Erythrose 4-phosphate sodium salt." ] } | |
CAS No. |
103302-15-4 |
Molecular Formula |
C4H7Na2O7P |
Molecular Weight |
244.05 g/mol |
IUPAC Name |
disodium;[(2R,3R)-2,3-dihydroxy-4-oxobutyl] phosphate |
InChI |
InChI=1S/C4H9O7P.2Na/c5-1-3(6)4(7)2-11-12(8,9)10;;/h1,3-4,6-7H,2H2,(H2,8,9,10);;/q;2*+1/p-2/t3-,4+;;/m0../s1 |
InChI Key |
QJCAUWVOBAESHT-WTIKUKJPSA-L |
Isomeric SMILES |
C([C@H]([C@H](C=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES |
C(C(C(C=O)O)O)OP(=O)(O)[O-].[Na+] |
Canonical SMILES |
C(C(C(C=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


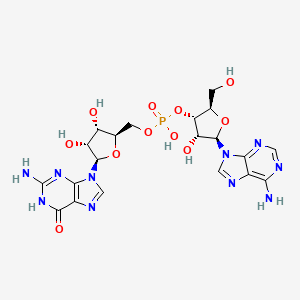

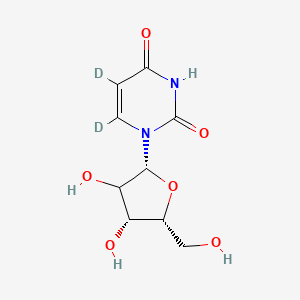
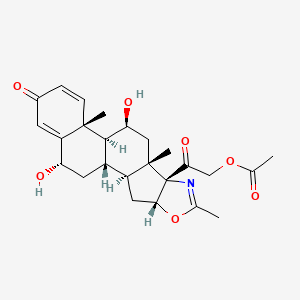
![beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI)](/img/structure/B1140937.png)
